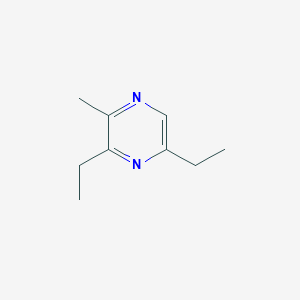

3,5-Diethyl-2-methylpyrazine

Description

Significance of Alkylpyrazines in Chemical and Biological Systems

Alkylpyrazines are pyrazines substituted with one or more alkyl groups. These compounds are particularly significant as naturally occurring, highly aromatic substances that contribute substantially to the flavor and aroma of numerous foods. wikipedia.org They are responsible for the characteristic nutty, roasted, or baked scents in products like coffee, cocoa, bread, and roasted nuts. wikipedia.orgnih.gov

The formation of many alkylpyrazines in food occurs through thermal processes, such as roasting and baking, via the Maillard reaction. wikipedia.orgresearchgate.net Beyond their role in food chemistry, alkylpyrazines are also found throughout the natural world, including in plants, animals, and insects, where they can play specific physiological roles. nih.govresearchgate.net In insects, for instance, pyrazines can function as crucial semiochemicals (chemical signals) for behaviors such as alarm signaling and aposematism (warning coloration). semanticscholar.org Furthermore, some alkylpyrazines are utilized as food preservatives due to their antimicrobial properties. nih.govresearchgate.net

Research Landscape of 3,5-Diethyl-2-methylpyrazine within Substituted Pyrazines

Within the diverse family of substituted pyrazines, this compound is a specific alkylpyrazine known primarily for its sensory characteristics. It imparts a nutty, meaty, and vegetable-like aroma and flavor. thegoodscentscompany.comparchem.comnih.gov The body of research focused specifically on this compound is not extensive. foodb.ca Existing studies and literature primarily document its role as a flavoring agent in the food and fragrance industry. thegoodscentscompany.comparchem.com

Scientific investigation has successfully identified this compound as a naturally occurring volatile compound in a variety of foods and beverages. It has been detected in coffee, tea, beef, pork, and potatoes. foodb.cathegoodscentscompany.com Its presence in these products suggests it may serve as a potential biomarker for their consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated its use as a flavoring agent. nih.govfemaflavor.org While the broader class of pyrazines is studied for wide-ranging applications, the research landscape for this compound remains focused on its organoleptic properties and its identification in food systems.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | fda.gov |

| Molecular Weight | 150.22 g/mol | fda.gov |

| Appearance | Colorless to pale yellow liquid | parchem.comnih.gov |

| Odor | Nutty, meaty, vegetable | parchem.comnih.gov |

| Boiling Point | 95.0 °C at 14.00 mm Hg | parchem.comnih.gov |

| Specific Gravity | 0.944 to 0.954 @ 25.0 °C | thegoodscentscompany.comparchem.com |

| Refractive Index | 1.492 to 1.502 @ 20.0 °C | thegoodscentscompany.comparchem.com |

| Solubility | Slightly soluble in water | nih.gov |

Natural Occurrence of this compound

| Food/Source | Reference |

| Arabica Coffee (Coffea arabica) | foodb.ca |

| Robusta Coffee (Coffea canephora) | foodb.ca |

| Green Tea | foodb.ca |

| Herbal Tea | foodb.ca |

| Beef | thegoodscentscompany.com |

| Pork | thegoodscentscompany.com |

| Potato | thegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethyl-2-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-7(3)9(5-2)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWLZECVHMHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171130 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a nutty, meaty, vegetable odour | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/723/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-05-1 | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIETHYL-2-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JG7NP41LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Diethyl-2-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032946 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Biogenetic Pathways of Alkylpyrazines

Chemical Synthesis Methodologies for Pyrazine (B50134) Cores

The chemical synthesis of the pyrazine ring is a well-established field in organic chemistry, offering various methodologies to construct this heterocyclic core. These methods range from classical condensation reactions to modern metal-catalyzed approaches.

Condensation Reactions and Ring Closure Strategies

Condensation reactions represent one of the most fundamental and widely used strategies for the synthesis of pyrazines. These reactions typically involve the cyclization of α-dicarbonyl compounds with 1,2-diamines. A key example that illustrates this principle is the synthesis of 2,3-Diethyl-5-methylpyrazine (B150936), an isomer of the target compound, which is achieved through the condensation of 3,4-hexanedione (B1216349) with propylene (B89431) diamine chemdad.com. This reaction exemplifies a common pathway for creating asymmetrically substituted alkylpyrazines.

Historically significant methods such as the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses also rely on the self-condensation of α-ketoamines. Another variation is the Gastaldi synthesis, which provides an alternative route to these intermediates. These foundational methods have paved the way for more advanced synthetic strategies.

Metal-Catalyzed Synthetic Routes for Pyrazines

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of pyrazines has benefited significantly from these advancements. For instance, manganese pincer complexes have been employed as catalysts in the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives asm.orgesslabshop.com.

Furthermore, transition metal-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyrazine ring. Palladium-catalyzed reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions, are commonly used to form carbon-carbon bonds on pre-existing pyrazine cores nist.govresearchgate.net. Nickel-catalyzed reactions, like the Negishi cross-coupling, have also been successfully applied for the regioselective synthesis of trialkylpyrazines researchgate.net. These methods allow for the introduction of various substituents onto the pyrazine scaffold, enabling the synthesis of a diverse array of derivatives.

Green Chemistry Principles in Pyrazine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. Green chemistry principles have been applied to pyrazine synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. One-pot synthesis, which combines multiple reaction steps into a single procedure, is a prominent example of a greener approach acs.orgfemaflavor.org.

Biocatalytic methods are also gaining traction as a sustainable alternative to traditional chemical synthesis. Enzymes can be used to catalyze specific steps in a synthetic sequence under mild conditions, often with high selectivity thegoodscentscompany.com. The use of less toxic and renewable starting materials, as well as the development of solvent-free reaction conditions, are other key aspects of green chemistry being explored in the synthesis of pyrazines nih.gov.

N-Substitution and Derivatization Approaches

While many synthetic efforts focus on substitution at the carbon atoms of the pyrazine ring, modification of the nitrogen atoms also offers a route to novel derivatives. The formation of pyrazine N-oxides is a common strategy to activate the pyrazine ring towards certain reactions. These N-oxides can then be used as intermediates to introduce substituents at specific positions. For example, nucleophilic substitution reactions on chloropyrazine N-oxides can be employed to introduce a variety of functional groups nist.govhmdb.ca. This approach provides a versatile tool for the synthesis of complex pyrazine-containing molecules.

Biogenetic Formation Mechanisms of Alkylpyrazines

In nature, many alkylpyrazines are produced as secondary metabolites by a wide range of organisms, particularly microorganisms. These biogenetic pathways are responsible for the presence of pyrazines in many fermented and heated foods.

Microorganism-Mediated Pyrazine Production

A diverse array of microorganisms are known to produce alkylpyrazines. While specific data on the microbial production of 3,5-Diethyl-2-methylpyrazine is limited, it has been reported in Streptomyces antioxidans mdpi.com. The broader family of alkylpyrazines is produced by various bacteria, including species of Bacillus, Corynebacterium, and Pseudomonas researchgate.netnih.gov.

For instance, Bacillus subtilis is a well-studied producer of several alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). The production of these compounds is often influenced by the composition of the growth medium, with precursors such as amino acids and sugars playing a crucial role.

The biogenetic pathways leading to alkylpyrazines typically involve the condensation of amino acid-derived intermediates. L-threonine has been identified as a key precursor in the biosynthesis of 2,5-DMP and 2,3,5-trimethylpyrazine (B81540) by B. subtilis. The enzymatic conversion of L-threonine to aminoacetone is a critical step in this pathway. Similarly, alanine (B10760859) has been identified as an essential precursor for other trialkyl pyrazines, such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,3-diethyl-5-methylpyrazine. These findings suggest that the specific amino acid precursors available to the microorganism can influence the types of alkylpyrazines produced.

The general mechanism involves the formation of α-aminoketones from amino acids, which can then dimerize and oxidize to form the pyrazine ring. The specific substituents on the final pyrazine molecule are determined by the side chains of the precursor amino acids.

Table of Research Findings on Microorganism-Mediated Pyrazine Production

| Microorganism | Produced Pyrazine(s) | Precursor(s) | Reference(s) |

| Streptomyces antioxidans | This compound | Not specified | mdpi.com |

| Bacillus subtilis | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | L-threonine, D-glucose, Acetoin | |

| Corynebacterium glutamicum | 2,3,5,6-Tetramethylpyrazine | Acetoin | |

| Serratia marcescens | Various trail pheromone pyrazines | L-threonine, Sodium acetate |

Maillard Reaction as a Primary Formation Pathway for Pyrazines

The Maillard reaction, a non-enzymatic browning reaction, is a cornerstone of flavor chemistry and a major pathway for the formation of pyrazines in thermally processed foods. biosynth.comacs.org This complex series of reactions is initiated by the condensation of a reducing sugar with an amino group-containing compound. biosynth.com

The fundamental building blocks for pyrazine formation in the Maillard reaction are amino acids and reducing sugars. acs.org The reaction begins with the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar, which then undergoes a series of rearrangements and reactions to form a vast array of flavor compounds, including pyrazines. biosynth.com The type of amino acid and sugar involved significantly influences the resulting pyrazine profile. For instance, different amino acids can lead to the formation of different alkyl-substituted pyrazines.

The conditions under which the Maillard reaction occurs have a profound impact on the yield and the specific types of pyrazines that are formed. Key factors include:

Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of pyrazines, although excessive heat can lead to their degradation.

pH: The pH of the reaction medium can influence the rate of different reaction pathways within the Maillard cascade, thereby affecting the final pyrazine profile. For example, a study on lysine-containing dipeptides and glucose was conducted at a pH of 8.0.

Water Activity: The amount of available water can affect reaction rates and the stability of intermediates.

Precursor Concentration and Type: The relative concentrations of different amino acids and sugars will dictate the types and amounts of pyrazines produced.

Targeted Formation and Synthesis of this compound

While the general principles of alkylpyrazine formation are well-understood, the targeted synthesis of a specific compound like this compound requires careful selection of precursors and control of reaction conditions.

The formation of 2,3-diethyl-5-methylpyrazine, a structural isomer of the target compound, has been achieved through the condensation of 3,4-hexanedione with propylene diamine. This suggests that for the synthesis of this compound, appropriate α-dicarbonyl and amino-ketone precursors would be necessary.

Occurrence of this compound through Maillard Reactions in Food Matrices

This compound is a key aroma compound that imparts baked, meaty, and nutty flavors to a variety of food products. Its formation is a well-documented outcome of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during heating. nih.gov This non-enzymatic browning reaction is responsible for the desirable flavors and colors in a wide array of cooked foods. nih.gov

The generation of alkylpyrazines occurs at temperatures typically above 100°C. datapdf.com The core mechanism involves the Strecker degradation of amino acids, which reacts with dicarbonyl compounds formed from sugar fragmentation. This process yields α-aminocarbonyl intermediates, which then condense and oxidize to form the stable pyrazine ring structure. The specific amino acids and sugars present in the food matrix, along with processing conditions like temperature and pH, dictate the types and concentrations of the resulting alkylpyrazines.

Research has identified this compound and its isomers in numerous food systems subjected to thermal processes such as baking, roasting, and frying. A related compound, 2,3-diethyl-5-methylpyrazine, is noted for its importance to baked potato aroma. reading.ac.uk Model system studies have shown that the interaction between different amino acids, such as lysine (B10760008) and alanine, can influence the yield of specific higher molecular weight pyrazines. perfumerflavorist.com For instance, a glutamine-alanine mixture was found to generate a higher yield of 2,3-diethyl-5-methylpyrazine, which is described as having a nutty, meaty, and roasted hazelnut-like aroma. perfumerflavorist.com

The following table summarizes various food products where this compound has been identified.

| Food Category | Specific Examples |

| Beverages | Coffee, Tea, Wine thegoodscentscompany.com |

| Meat Products | Beef, Pork thegoodscentscompany.com |

| Vegetables | Potato thegoodscentscompany.com |

| Baked Goods | General bakery products thegoodscentscompany.com |

| Spices & Oils | Galbanum oil, Red pepper seed oil thegoodscentscompany.com |

This table is based on data from cited sources.

Analogous Synthetic Routes for Related Alkylpyrazines (e.g., 3-Ethyl-2,5-dimethylpyrazine)

The synthesis of alkylpyrazines is of significant interest to the flavor industry for use as food additives. researchgate.net While direct industrial synthesis methods for this compound are not extensively detailed in the provided literature, analogous routes for structurally similar compounds like 3-ethyl-2,5-dimethylpyrazine (B149181) (also known as 2-ethyl-3,6-dimethylpyrazine) provide insight into viable synthetic strategies. chemicalbook.comgoogle.comnist.gov

A prominent method for the synthesis of 2-ethyl-3,6-dimethylpyrazine is the Minisci reaction. google.comwikipedia.org This reaction is a type of nucleophilic radical substitution that is particularly effective for the alkylation of electron-deficient nitrogen-containing heterocycles, such as pyrazines. wikipedia.org The reaction avoids the rearrangements often seen in Friedel-Crafts alkylations and demonstrates high functional group tolerance. wikipedia.org

In a typical synthesis of 2-ethyl-3,6-dimethylpyrazine via the Minisci reaction, 2,5-dimethylpyrazine is used as the starting material. chemicalbook.comgoogle.com The reaction proceeds under acidic conditions, employing an alkyl radical source. One documented procedure involves reacting 2,5-dimethylpyrazine with n-propionaldehyde in the presence of iron(II) sulfate (B86663) (FeSO₄), concentrated sulfuric acid, and hydrogen peroxide as an oxidizing agent. chemicalbook.comgoogle.com The reaction is typically performed at a controlled temperature of 50-60°C. chemicalbook.comgoogle.com This process is valued for its high yield, good product purity, and operational simplicity, making it suitable for both research and industrial-scale production. google.com

The key components and conditions for this synthetic route are detailed in the table below.

| Component / Condition | Role / Specification |

| Starting Material | 2,5-Dimethylpyrazine chemicalbook.comgoogle.com |

| Alkyl Source | n-Propionaldehyde chemicalbook.comgoogle.com |

| Catalyst System | FeSO₄·7H₂O chemicalbook.com |

| Oxidizing Agent | Hydrogen Peroxide chemicalbook.com |

| Solvent/Medium | Water, Sulfuric Acid (acidic conditions) chemicalbook.com |

| Temperature | 50-60°C chemicalbook.comgoogle.com |

| Reaction Type | Minisci Reaction google.comwikipedia.org |

This table summarizes a synthetic process for an analogous alkylpyrazine based on cited sources.

Advanced Analytical Methodologies for Alkylpyrazine Characterization

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are fundamental in the analysis of alkylpyrazines, providing the necessary separation to distinguish between closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) of Alkylpyrazines

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the characterization of alkylpyrazines. nih.govresearchgate.net This method combines the superior separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry. In GC-MS analysis, volatile compounds like 3,5-diethyl-2-methylpyrazine are separated based on their boiling points and interactions with the stationary phase of the GC column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that can be used for identification. researchgate.net

However, a significant limitation of GC-MS in alkylpyrazine analysis is that many positional isomers exhibit very similar mass spectra, making unambiguous identification based on spectral data alone practically impossible. nih.govresearchgate.netresearchgate.net This has led to numerous misidentifications in scientific literature. researchgate.net

Strategies for Positional Isomer Differentiation (e.g., Retention Indices)

To overcome the challenge of differentiating positional isomers of alkylpyrazines, chemists frequently rely on gas chromatographic retention indices (RIs). nih.govresearchgate.net The retention index is a value that relates the retention time of a compound to that of n-alkane standards, providing a more reproducible and transferable measure than retention time alone. By comparing the experimentally determined RI of an unknown pyrazine (B50134) with a database of known values recorded on the same or similar stationary phases, a more confident identification can be made. nih.gov

The choice of the GC column's stationary phase is crucial, as different polarities can affect the separation of isomers. Studies have shown that polar columns generally provide better differentiation of substitutional isomers of alkylpyrazines. worktribe.com For instance, a study presenting the retention indices of fifty-six alkylpyrazines on four different stationary phases (DB-1, ZB-5MS, DB-624, and ZB-WAXplus) demonstrated the utility of RI values, in conjunction with mass spectral interpretation, for the unambiguous identification of certain alkylpyrazines. nih.govresearchgate.net However, it is important to note that even extensive RI databases can be incomplete or contain inconsistent values. researchgate.net

A study on ground coffee utilized a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS to analyze volatile compounds. nih.gov While this approach identified a peak corresponding to a mixture including this compound, it highlighted the co-elution challenge with other isomers like 2,5-diethyl-3-methylpyrazine. nih.gov

Table 1: GC-MS Analysis of Alkylpyrazines

| Analytical Challenge | Solution | Key Consideration |

|---|---|---|

| Similar mass spectra of positional isomers | Use of Retention Indices (RIs) | Choice of stationary phase polarity |

| Co-elution of isomers | Advanced separation techniques (e.g., GCxGC) | Optimization of chromatographic conditions |

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOFMS) is a powerful technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. spectroscopyonline.com This method employs two columns with different stationary phases, providing orthogonal separation. The increased peak capacity and sensitivity of GC×GC-TOFMS make it particularly well-suited for the analysis of complex samples containing numerous volatile compounds, such as those found in food and beverages. researchgate.netspectroscopyonline.com

In the context of alkylpyrazine analysis, GC×GC-TOFMS can resolve isomers that co-elute in one-dimensional GC. For example, this compound has been identified as a key aroma compound in Dong Ding Oolong tea and is associated with roasted notes, with its presence attributed to extensive Maillard reactions. researchgate.net Similarly, it has been detected in studies on coffee and bread containing cricket powder using this technique. spectroscopyonline.combibliotekanauki.pl The resulting two-dimensional chromatograms, often visualized as contour plots, provide highly informative chemical fingerprints that can be used for quality assessment and to trace the impact of production processes. spectroscopyonline.com While GC×GC-TOFMS offers superior separation, it is worth noting that even with this advanced technique, some critical pairs of pyrazines may remain inseparable. worktribe.com

Table 2: GC×GC-TOFMS in Alkylpyrazine Analysis

| Application | Finding | Reference |

|---|---|---|

| Food Quality Fingerprinting | Generates highly informative chemical fingerprints for quality assessment. | spectroscopyonline.com |

| Aroma Analysis in Tea | Identified this compound as a key aroma compound in Dong Ding Oolong tea. | researchgate.net |

| Isomer Separation | Offers enhanced separation of co-eluting isomers compared to 1D-GC. | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

While GC-MS is the predominant technique for volatile pyrazine analysis, liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. worktribe.com LC-MS has been successfully applied in metabolomics studies to identify a wide range of compounds in complex biological matrices. acs.orgscispace.com

In a metabolomics study exploring urinary modifications after cocoa consumption, this compound was identified as a relevant marker. acs.orgscispace.com This demonstrates the utility of LC-MS in detecting pyrazines and their metabolites in biological fluids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-performance liquid chromatography (UPLC) utilizes columns with smaller particle sizes, resulting in higher resolution, speed, and sensitivity compared to traditional HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides enhanced selectivity and specificity, making it a powerful tool for targeted quantitative analysis. nih.gov This technique has been proposed for the analysis of alkylpyrazines, especially in complex food matrices where trace-level detection is required. worktribe.com For instance, UPLC-MS has been used to analyze amino acid derivatives in studies of alkylpyrazine synthesis by Bacillus subtilis. asm.org

Ultra-High Performance Liquid Chromatography-Orbitrap High Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-MS)

Ultra-high performance liquid chromatography coupled with a quadrupole Orbitrap high-resolution mass spectrometer (UHPLC-Q-Orbitrap-MS) represents a state-of-the-art analytical platform. iitb.ac.inmdpi.com The Orbitrap mass analyzer provides exceptional mass accuracy and resolution, enabling the confident identification of compounds based on their exact mass. thermofisher.com This is particularly advantageous for distinguishing between compounds with the same nominal mass but different elemental compositions.

This technique has been employed in metabolomics studies of coffee beverages to discriminate between samples from different extraction methods and to correlate chemical profiles with sensory attributes. nih.gov The high resolving power of UHPLC-Q-Orbitrap-MS makes it a valuable tool for the non-targeted screening and targeted quantification of a wide range of compounds, including pyrazines, in complex food and biological samples. mdpi.comnih.gov

Table 3: LC-MS Based Methodologies for Alkylpyrazine Analysis

| Technique | Key Feature | Application Example |

|---|---|---|

| LC-MS | Analysis of less volatile compounds | Identification of this compound in urine after cocoa consumption. acs.orgscispace.com |

| UPLC-MS/MS | High sensitivity and selectivity | Proposed for trace-level analysis in complex food matrices. worktribe.com |

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) for Aroma Compound Analysis

Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry and the sensory evaluation of human olfaction. This hyphenated technique is particularly effective for identifying potent aroma compounds, even those present at concentrations below the detection limits of the mass spectrometer.

In the analysis of aroma-active compounds in various matrices, such as cocoa husk and green tea, GC-O has been instrumental. redalyc.orgnih.gov For instance, in a study on cocoa husk, this compound was identified as one of the most odor-active compounds. redalyc.org The technique allows panelists to sniff the effluent from the gas chromatograph and assign odor descriptions to specific retention times. By correlating these sensory perceptions with the mass spectral data, a definitive identification of the aroma compound can be made.

Sample Preparation and Extraction Techniques

The accurate analysis of this compound is highly dependent on the efficiency of the sample preparation and extraction method. The choice of technique is often dictated by the complexity of the sample matrix.

Headspace Solid Phase Microextraction (HS-SPME)

Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. The analytes partition between the sample matrix, the headspace, and the fiber coating.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govnih.govresearchgate.net For the analysis of pyrazines, including this compound, in complex matrices like yeast extract and flavor-enhanced oils, optimization of these parameters is crucial. nih.govnih.govresearchgate.net Studies have shown that a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective for trapping a broad range of pyrazines. redalyc.orgnih.govresearchgate.net

The optimization of HS-SPME conditions, such as pre-incubation temperature and time, ensures the efficient transfer of analytes from the sample to the headspace, leading to improved sensitivity and repeatability. nih.gov For example, in the analysis of pyrazines in flavor-enhanced rapeseed oil, a pre-incubation temperature of 80°C and an extraction time of 50 minutes were found to be optimal. nih.gov

Table 1: Optimized HS-SPME Conditions for Pyrazine Analysis in Different Matrices

| Matrix | Fiber Coating | Pre-incubation Temperature (°C) | Extraction Temperature (°C) | Extraction Time (min) | Reference |

| Flavor-Enhanced Rapeseed Oil | PDMS/DVB/CAR | 80 | 50 | 50 | nih.gov |

| Cocoa Husk | DVB/CAR/PDMS | - | 60 | 22 | redalyc.org |

| Yeast Extract | DVB/CAR/PDMS | - | Varies | Varies | nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are traditional and widely used sample preparation techniques. acs.orgwaters.com LLE involves the partitioning of analytes between two immiscible liquid phases, while SPE utilizes a solid sorbent to retain analytes from a liquid sample. acs.orgwaters.comnih.gov

While effective, these methods can be more time-consuming and require larger volumes of organic solvents compared to microextraction techniques like SPME. acs.org SPE, however, offers advantages in terms of selectivity and the ability to handle larger sample volumes, which can be beneficial for trace analysis. waters.com In the context of pyrazine analysis, SPE can be used to clean up complex extracts and concentrate the analytes of interest prior to chromatographic analysis. nih.govnus.edu.sg The choice between LLE and SPE often depends on the specific sample matrix and the analytical objectives.

QuEChERS Technology for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more recent development in sample preparation that has gained popularity for the analysis of pesticides and other contaminants in complex matrices like food. While specific applications of QuEChERS for the analysis of this compound are not extensively detailed in the provided search results, the principles of the technique are relevant.

QuEChERS typically involves an initial extraction with an organic solvent, followed by a "salting-out" step to partition the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) step is then used to remove interfering matrix components. This approach offers a streamlined workflow and can be adapted for the analysis of a wide range of analytes, including volatile and semi-volatile compounds. The application of QuEChERS or modified versions of it could potentially be a valuable tool for the high-throughput analysis of pyrazines in challenging food samples.

Spectroscopic Analysis in Pyrazine Research

Spectroscopic techniques provide valuable information about the chemical structure and functional groups of molecules.

Biological Activities and Pharmacological Applications of Pyrazine Derivatives

Antimicrobial and Antiviral Efficacy of Pyrazines

The structural features of the pyrazine (B50134) ring have been shown to be conducive to antimicrobial and antiviral activities. Numerous studies have explored the potential of pyrazine derivatives to combat a range of pathogens.

Broad-Spectrum Antibacterial and Antiparasitic Properties

Pyrazine derivatives have demonstrated notable antibacterial and antiparasitic activities. mdpi.comnih.gov Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a study on new pyrido[2,3-b]pyrazine (B189457) derivatives revealed that a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. imist.ma Another study highlighted that pyrazinamide, a primary antitubercular drug, and its analogs exhibit high antibacterial activity. ptfarm.pl

While extensive research on a wide array of pyrazine derivatives is ongoing, specific data on the broad-spectrum antibacterial and antiparasitic properties of 3,5-Diethyl-2-methylpyrazine is not extensively documented in current scientific literature. However, the general antimicrobial potential of the pyrazine class of compounds suggests a potential area for future investigation.

Table 1: Examples of Antibacterial Activity in Pyrazine Derivatives

| Pyrazine Derivative | Target Organism | Activity/MIC | Reference |

| Pyrido[2,3-b]pyrazine with thiocarbonyl groups | Staphylococcus aureus | 0.078 mg/ml | imist.ma |

| Pyrido[2,3-b]pyrazine with thiocarbonyl groups | Bacillus cereus | 0.078 mg/ml | imist.ma |

| Pyrido[2,3-b]pyrazine with thiocarbonyl groups | Escherichia coli | 0.625 mg/ml | imist.ma |

| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration

Antiviral Activities, including SARS-CoV-2

The antiviral potential of pyrazine derivatives is a significant area of research. mdpi.comnih.govontosight.ai Favipiravir (B1662787) (T-705), a pyrazine carboxamide derivative, is a notable example of a pyrazine-based antiviral drug that has been approved for the treatment of influenza. bohrium.com Its mechanism involves the inhibition of viral RNA-dependent RNA polymerase. The efficacy of favipiravir and other pyrazine derivatives, such as T-1106, has been evaluated against a variety of viruses, including phleboviruses and arenaviruses. nih.gov

In the context of the recent global health crisis, the potential of pyrazine derivatives against SARS-CoV-2 has been explored. Favipiravir has shown encouraging results in some clinical studies against SARS-CoV-2. bohrium.com Research into novel pyrazine derivatives continues, with a focus on their ability to inhibit viral replication. For instance, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been studied for their potential to target viroporins, which are ion channels formed by viral proteins. sciforum.net One such derivative with Trp-OMe showed the ability to suppress the replication of the pandemic influenza A virus. sciforum.net Imidazo[1,2-a]pyrazine derivatives have also been identified as potential influenza virus nucleoprotein inhibitors. acs.org

Specific studies on the antiviral activity of this compound, including against SARS-CoV-2, are not yet prevalent in the scientific literature.

Anti-inflammatory and Analgesic Research

Pyrazine derivatives have emerged as a promising class of compounds in the search for new anti-inflammatory agents. mdpi.comnih.govbenthamdirect.comeurekaselect.comeurekaselect.com Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Research has shown that certain pyrazine derivatives can modulate inflammatory pathways. For example, some pyrazolo[3,4-b]pyrazines have been evaluated for their anti-inflammatory activity, with one derivative showing activity comparable to the reference drug indomethacin. nih.gov Another study synthesized a series of paeonol (B1678282) derivatives, with a pyrazine-containing compound demonstrating significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages. mdpi.com

While the anti-inflammatory potential of the pyrazine scaffold is well-recognized, there is a lack of specific research investigating the anti-inflammatory and analgesic effects of this compound.

Anticancer and Antitumor Potential of Pyrazine Conjugates

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyrazine derivatives have shown significant promise. mdpi.comnih.govbenthamdirect.comnih.govbenthamdirect.com The pyrazine scaffold is present in several compounds that exhibit potent anticancer activity through various mechanisms of action. arkat-usa.org For instance, certain pyrazine derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. researchgate.net

Research has explored the anticancer potential of various pyrazine conjugates. Cinnamic acid–ligustrazine derivatives have shown significant inhibitory effects on human hepatoma (BEL-7402) and lung cancer (A549) cell lines. mdpi.com Chalcone–pyrazine hybrids have also demonstrated good activity against different cancer cell lines. mdpi.com Furthermore, ligustrazine and flavonoid hybrids have been synthesized and tested for their antitumor activities, with some compounds showing strong inhibitory effects on colon cancer (HT-29) and breast cancer (MCF-7) cell lines. nih.gov

Specific investigations into the anticancer and antitumor potential of this compound are not widely reported in the current body of scientific literature.

Table 2: Examples of Anticancer Activity in Pyrazine Derivatives

| Pyrazine Derivative/Conjugate | Cancer Cell Line | IC50 | Reference |

| Cinnamic acid–ligustrazine derivative (34) | BEL-7402 (Human Hepatoma) | 9.400 µM | mdpi.com |

| Cinnamic acid–ligustrazine derivative (34) | A549 (Human Lung Cancer) | 7.833 µM | mdpi.com |

| Chalcone–pyrazine hybrid (46) | BPH-1 (Benign Prostatic Hyperplasia) | 10.4 µM | mdpi.com |

| Chalcone–pyrazine hybrid (46) | MCF-7 (Human Breast Cancer) | 9.1 µM | mdpi.com |

| Flavono–ligustrazine hybrid (89) | MCF-7 (Human Breast Cancer) | 10.43 µM | nih.gov |

| Flavono–ligustrazine hybrid (88) | HT-29 (Human Colon Cancer) | 10.67 µM | nih.gov |

IC50: The half maximal inhibitory concentration

Neurological and Neurovascular Protective Effects

The neuroprotective effects of pyrazine derivatives are an emerging area of pharmacological research. mdpi.combenthamdirect.commdpi.com Certain pyrazine-containing compounds have been investigated for their potential to protect neural cells from damage and to treat neurodegenerative diseases. For example, tetramethylpyrazine (ligustrazine), a well-known pyrazine derivative, and its derivatives have been shown to have neuroprotective effects in diseases of the central nervous system through various mechanisms. mdpi.com

Researchers have synthesized cinnamic acid–pyrazine derivatives to enhance the bioactivity of cinnamic acid for neural function and neurovascular protection. mdpi.com These compounds showed protective effects against free radical damage in human microvascular endothelial cells and neuroblastoma cells. mdpi.com Another study reported that ligustrazine–cinnamic acid derivatives exhibited protective effects against neurotoxicity in differentiated PC12 cells. mdpi.com Additionally, certain pyrazine derivatives have been investigated as antagonists of AMPA-type glutamate (B1630785) receptors, which is a promising strategy for the treatment of neurodegenerative diseases. nih.gov

Currently, there is a lack of specific research on the neurological and neurovascular protective effects of this compound.

Diuretic and Antidiabetic Activities in Pyrazine Compounds

Current scientific literature has not documented specific diuretic or antidiabetic activities for the compound this compound. While various pyrazine derivatives have been investigated for a wide range of pharmacological effects, research focusing on this particular molecule's influence on diuresis or glucose metabolism is not available. Studies on other heterocyclic compounds, such as pyrazoles, have shown hypoglycemic activity, but these findings are not directly applicable to the pyrazine class of compounds nih.gov.

Immunosuppressive Properties of Pyrazine Derivatives

There is no direct evidence in the existing literature to suggest that this compound possesses immunosuppressive properties. However, some research has explored its potential interactions with targets related to the immune and inflammatory response. A systems pharmacology-based study identified this compound as one of several active compounds that potentially target the enzyme Butyrylcholinesterase (BCHE) portlandpress.com. This enzyme has been implicated in promoting systemic inflammatory responses, suggesting a possible role for the compound in modulating inflammation, though this is distinct from direct immunosuppression portlandpress.com. Further investigation is required to elucidate any specific immunomodulatory effects.

Pyrazines as Kinase Inhibitors (e.g., AXL Inhibitors)

There are no available scientific reports identifying this compound as a kinase inhibitor. While the broader pyrazine chemical scaffold is found in some molecules designed as kinase inhibitors, such as certain substituted pyrazine-2-carboxamides developed as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, these are structurally distinct and their activities cannot be extrapolated to this compound google.com. Dedicated screening and research would be necessary to determine if this compound exhibits any activity against AXL or other kinases.

Mechanistic Investigations of Pyrazine-Biological Target Interactions

Computational Studies on Drug-Target Binding

Mechanistic insights from computational studies into how this compound interacts with biological targets are limited. However, a systems pharmacology approach designed to understand the mechanisms of pyrazine components in Maotai liquor identified potential protein targets for this compound portlandpress.com. In this computational study, Butyrylcholinesterase (BCHE) was identified as a predicted target for six active pyrazine compounds, including this compound portlandpress.com. Such in silico methods provide a foundation for future experimental validation of these predicted interactions.

Enzyme and Receptor Modulation by Pyrazine Derivatives

The primary mechanism of action described for this compound relates to its interaction with olfactory receptors, which leads to the perception of its characteristic nutty and roasted aroma . Beyond this sensory function, its interaction with other enzymes or receptors is not well-characterized. The aforementioned computational study suggests that this compound may modulate the activity of the enzyme Butyrylcholinesterase (BCHE) portlandpress.com. BCHE is known for its role in hydrolyzing choline (B1196258) esters and has been linked to inflammatory processes portlandpress.com. This predicted modulation represents a potential, though not yet experimentally confirmed, biological activity.

Toxicological and Safety Considerations

This compound has been evaluated for safety by international regulatory bodies due to its use as a flavoring agent in foods. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) determined that there is "No safety concern at current levels of intake when used as a flavouring agent" nih.govfao.org. It is also recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under the designation FEMA number 3916 nih.govfemaflavor.org.

Despite its safety in food applications, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as being harmful if swallowed.

Table 1: Toxicological and Safety Data for this compound

| Parameter | Finding | Source(s) |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | nih.govfemaflavor.org |

| FEMA Number | 3916 | nih.govfao.org |

| GHS Hazard Statement | H302: Harmful if swallowed | nih.gov |

| Toxicological Monograph | FAS 48-JECFA 57/135 | nih.govnih.gov |

Role in E-cigarette Flavoring and Nicotine (B1678760) Addiction Research

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. foodb.ca It is recognized for its nutty, meaty, and roasted aroma and is used as a flavoring agent in various food products. nih.gov This compound and other pyrazines are formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs with heating, such as during the curing of tobacco and the processing of food. nih.gov

In the context of tobacco and nicotine products, pyrazines play a significant role as flavor additives. Tobacco manufacturers have incorporated a range of pyrazine compounds into cigarettes, particularly 'light' versions, to enhance their acceptability and sales. nih.govresearchgate.net Research suggests that these additives may increase the abuse potential of nicotine products. nih.govresearchgate.net While nicotine is the primary addictive agent in tobacco, it has been found to have poor reinforcing effects when administered on its own. nih.govresearchgate.net Flavor additives like pyrazines can create sensory cues, such as aroma and taste, which become associated with the rewarding effects of nicotine, potentially enhancing the addiction process through conditioned learning. nih.govresearchgate.net

The use of pyrazines extends to electronic cigarettes (e-cigarettes), where a wide array of flavoring chemicals are used in e-liquids to attract users. nih.govwur.nl While studies have identified numerous flavoring ingredients in e-liquids, the specific focus on this compound in nicotine addiction research is limited. However, the general understanding is that flavor compounds, including pyrazines, contribute to the attractiveness and initiation of e-cigarette use. researchgate.net The sensory experience provided by flavors can act synergistically with nicotine to enhance product appeal and promote continued use. nih.gov

Table 1: Pyrazine Derivatives Investigated in Tobacco and E-cigarette Research

| Compound Name | Context of Research | Finding | Reference(s) |

|---|---|---|---|

| Pyrazines (general class) | Additives in 'light' cigarettes and e-cigarettes. | May enhance abuse potential by creating sensory cues associated with nicotine reward. | nih.govresearchgate.net |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | Additive in e-liquid formulations. | Mentioned as a pyrazine additive used in ENDS (Electronic Nicotine Delivery Systems). | nih.gov |

| 2,5-Dimethylpyrazine (B89654) | Chocolate flavoring in e-liquids. | Found to activate the CFTR protein in airway epithelial cells. | industrialchemicals.gov.au |

Reproductive Toxicity Studies

The reproductive toxicity of this compound has been considered as part of broader safety evaluations of flavoring agents by international bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated a group of 41 pyrazine derivatives, including this compound, and concluded that they pose "no safety concern at current levels of intake when used as a flavouring agent". nih.govinchem.org Similarly, the European Food Safety Authority (EFSA) has conducted evaluations on pyrazine flavoring groups that include developmental and reproductive toxicity data. thegoodscentscompany.com

A Safety Data Sheet for a product containing this compound, with a review date of January 24, 2025, states that it is not listed as a chemical known to cause reproductive or developmental toxicity. adv-bio.com

Direct studies on the reproductive effects of this compound are not extensively detailed in publicly available literature. However, research on structurally similar pyrazine compounds provides some insight. For instance, no teratogenicity or reproduction toxicity studies were found for the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine. hpa.gov.twresearchgate.net Studies on other related pyrazines are summarized in the table below.

Table 2: Summary of Reproductive Toxicity Studies on Related Pyrazine Compounds

| Compound Name | Study Details | Findings | Reference(s) |

|---|---|---|---|

| Tetramethylpyrazine | Administered at levels up to 250 mg/kg/day. | No reproductive or developmental effects were reported. | hpa.gov.tw |

| 2,5-Dimethylpyrazine | Administered at levels up to 100 mg/kg/day in mice. | No reproductive or developmental effects were reported in several studies. | hpa.gov.tw |

It is noted that the studies on 2,5-dimethylpyrazine showing adverse effects used high concentrations via intraperitoneal administration, which may not be directly relevant to the low-level oral exposure from its use as a food flavoring. hpa.gov.tw

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3,5,6-Tetramethylpyrazine |

| 2,5-Dimethylpyrazine |

| 2-Ethyl-3,(5 or 6)-dimethylpyrazine |

| 2-Ethyl-3-methylpyrazine |

| This compound |

| Nicotine |

Computational Chemistry and Molecular Modeling in Pyrazine Research

Quantum Chemical Investigations of Pyrazine (B50134) Structures

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. They are used to calculate the electronic structure and energy of molecules with high accuracy, providing a basis for predicting their geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazine derivatives to determine their most stable three-dimensional conformations (geometrical properties) and to analyze their electronic characteristics. japsonline.com DFT calculations can accurately predict parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For instance, DFT has been employed to elucidate the structures of reactants, transition states, and products in the formation of pyrazines during Maillard reactions. researchgate.netijournalse.org

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability. nih.gov For the broader class of pyrazines, DFT methods like B3LYP with basis sets such as 6-311+G** are used to calculate these electronic descriptors, which help in understanding the molecule's potential for charge transfer and its kinetic stability. japsonline.comnih.gov Furthermore, DFT is utilized to predict other properties, such as vibrational frequencies for interpreting infrared and Raman spectra, and to compute molecular electrostatic potential (MEP) maps, which reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack. brieflands.comrsc.org

| Parameter | Description | Typical Application in Pyrazine Research | Reference |

|---|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, angles). | Determining the stable conformation of 3,5-Diethyl-2-methylpyrazine. | researchgate.netijournalse.org |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Assessing electronic reactivity and stability. | nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Predicting chemical stability and the energy of electronic transitions. | nih.gov |

| Vibrational Frequencies | Frequencies of molecular vibrations corresponding to IR/Raman bands. | Assigning and interpreting experimental spectroscopic data. | japsonline.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifying reactive sites for intermolecular interactions. | brieflands.comrsc.org |

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the properties of molecules in their excited states. For pyrazine and its derivatives, TD-DFT is employed to predict optical properties, most notably their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netresearchgate.net

The method calculates the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. nih.gov This allows for the simulation of a theoretical UV-Vis spectrum, which can be compared with experimental data to identify the nature of the electronic transitions (e.g., n→π* or π→π* transitions). rsc.orgnih.gov For example, studies on pyrazine-containing systems have used TD-DFT with functionals like CAM-B3LYP to predict absorption maxima (λmax) and emission spectra, providing insight into their potential as functional materials in applications like organic solar cells. nih.gov The analysis of the molecular orbitals involved in these transitions helps to understand how structural modifications influence the color and photophysical properties of the compounds. rsc.org The application of TD-DFT to this compound would similarly allow for the prediction of its absorption spectrum and provide a detailed understanding of its interaction with UV and visible light. rsc.org

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to model the interaction between a small molecule (ligand), such as a pyrazine derivative, and a macromolecular target, typically a protein or enzyme. In the context of this compound, molecular docking can be used to predict its binding affinity and mode of interaction with olfactory receptors, helping to explain its perceived aroma.

In the broader field of drug discovery, pyrazine derivatives are recognized as important scaffolds for therapeutic agents. researchgate.net Virtual screening, which involves docking large libraries of compounds into a target's binding site, is a key strategy for identifying potential new drugs. dergipark.org.tr For pyrazine derivatives, this approach has been used to screen for potential inhibitors of various enzymes. For instance, docking studies have been conducted to identify pyrazine-based compounds as potential inhibitors for targets involved in Alzheimer's disease, bacterial infections, and cancer. japsonline.comresearchgate.net These simulations provide crucial information on binding energy and key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the ligand-receptor complex, guiding the synthesis and optimization of more potent drug candidates. dergipark.org.trespublisher.com

Computational Validation of Experimental Biological Data

A powerful application of computational chemistry is the validation and rationalization of experimental biological findings. After a compound like a pyrazine derivative is synthesized and tested for a specific biological activity (e.g., antimicrobial, antiviral), computational studies are performed to provide a molecular-level explanation for the observed results. nih.govnih.gov

Several studies on novel pyrazine conjugates have followed this integrated approach. For example, after synthesizing pyrazine-based compounds and confirming their antiviral activity against SARS-CoV-2 experimentally, computational studies were performed to validate the biological data. nih.govnih.gov Similarly, new pyrazine-1,3,4-oxadiazole hybrids were tested for antitubercular activity, and subsequent molecular docking and DFT studies were used to investigate their binding modes with the target enzyme and their electronic properties, providing a theoretical basis for their efficacy. researchgate.netrsc.org These computational analyses can confirm that the active compounds bind favorably to the intended biological target, and they can elucidate the specific amino acid interactions responsible for the binding, thereby validating the experimental outcome. researchgate.netresearchgate.net This synergy between experimental and computational work is crucial for building robust scientific evidence and guiding further research.

| Step | Method | Purpose | Example Application | Reference |

|---|---|---|---|---|

| 1. Synthesis | Organic Chemistry | Create novel pyrazine-based compounds. | Synthesis of pyrazine-triazole conjugates. | nih.gov |

| 2. Biological Assay | In Vitro Experiment | Measure the biological activity of the synthesized compounds. | Screening for antiviral activity against SARS-CoV-2. | nih.govnih.gov |

| 3. Computational Study | Molecular Docking, DFT | Predict binding mode, binding energy, and electronic properties. | Docking into SARS-CoV-2 enzymes to find key interactions. | nih.gov |

| 4. Validation | Correlation Analysis | Correlate experimental activity with computational results. | Confirming that potent compounds show favorable binding scores and interactions. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern SAR investigations. brieflands.com QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. espublisher.com

For pyrazine derivatives, QSAR studies have been employed to understand and predict activities such as antimicrobial efficacy and cytotoxicity. brieflands.comespublisher.com The process involves calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be steric (e.g., molar volume), electronic (e.g., atomic charges, LUMO energy), or related to lipophilicity (e.g., LogP), and are often derived from DFT calculations. researchgate.netbrieflands.com Statistical methods, such as multiple linear regression, are then used to build a model that links these descriptors to the observed activity. ijournalse.org Such models can predict the activity of new, unsynthesized pyrazine derivatives and identify the key structural features that enhance or diminish potency, providing a rational basis for the design of more effective compounds. researchgate.net

Environmental Fate and Biotransformation of Pyrazine Compounds

Occurrence and Distribution of Pyrazines in Natural Systems

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are found almost ubiquitously in nature. nih.gov They are present in many vegetables, insects, and terrestrial vertebrates. nih.gov Their formation often occurs during the heating of food through the Maillard reaction and Strecker degradation. inchem.org As a result, they are common constituents of various thermally processed foods and beverages, contributing to their characteristic aromas. inchem.org For instance, 3,5-diethyl-2-methylpyrazine is a key contributor to the roasted, nutty, and caramel-like aromas in foods like black tea, cocoa, and coffee.

The distribution of specific pyrazines can vary depending on the food product and the processing conditions. For example, this compound has been identified in Douchi (fermented soybean) and is noted to be more stable under prolonged heating compared to methyl-substituted pyrazines. Its presence has also been reported in arabica and robusta coffees, green tea, and herbal teas. foodb.ca The concentration of these compounds in food can range from 0.001 to 40 mg/kg. inchem.org Beyond food systems, pyrazines can be found in the waste gas streams of various food industries, highlighting a potential route for their entry into the environment. nih.gov Studies have also detected this compound in Streptomyces antioxidans. nih.gov

Degradation Pathways of Pyrazines in Various Environments

The degradation of pyrazine (B50134) compounds is a key aspect of their environmental fate. While they are known for their flavor contributions, their persistence and transformation in different environments are subjects of ongoing research.

The microbial breakdown of pyrazines is a significant pathway for their removal from the environment. nih.gov

Several studies have focused on isolating and identifying microorganisms capable of degrading pyrazine compounds. A notable example is the isolation of a bacterium, designated as Mycobacterium sp. strain DM-11, from a fishmeal processing company's waste gas treatment plant. nih.govnih.gov This strain was found to be capable of using 2,3-diethyl-5-methylpyrazine (B150936) as its sole source of carbon and energy. nih.govnih.gov Strain DM-11 also demonstrated the ability to grow on other pyrazines like 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine (B81540). nih.govnih.gov

Further research has identified other bacterial genera with pyrazine-degrading capabilities. In a study of tropical wastewater and cow dung, bacterial genera such as Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. were found to utilize pyrazine as a source of carbon and nitrogen. researchgate.netresearchgate.net Enrichment culture techniques using soil samples have also led to the isolation of Arthrobacter and Rhodococcus species that can degrade methylpyrazines like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967). lmaleidykla.lt

Table 1: Examples of Pyrazine-Degrading Microorganisms

| Microorganism | Degraded Pyrazine(s) | Source of Isolation |

| Mycobacterium sp. strain DM-11 | 2,3-Diethyl-5-methylpyrazine, 2-Ethyl-5(6)-methylpyrazine, 2,3,5-Trimethylpyrazine | Waste gas treatment plant of a fishmeal processing company |

| Bacillus sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Flavobacterium sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Corynebacterium sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Pseudomonas sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Streptococcus sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Staphylococcus sp. | Pyrazine-2-carboxamide | Tropical wastewater and cow dung |

| Arthrobacter sp. | 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Soil |

| Rhodococcus jostii | 2,3,5,6-Tetramethylpyrazine, various methylated pyrazines and pyridines | Soil |

| Rhodococcus wratislaviensis | 2,3,5,6-Tetramethylpyrazine | Soil |

The metabolic pathways for pyrazine degradation are being actively investigated. A key initial step in the aerobic degradation of alkylated pyrazines is often the hydroxylation of the pyrazine ring at a free position. lmaleidykla.lt

In the case of Mycobacterium sp. strain DM-11 degrading 2,3-diethyl-5-methylpyrazine, the first identified metabolic intermediate was 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.govnih.gov The degradation process required molecular oxygen, and the disappearance of the intermediate was accompanied by the release of ammonium (B1175870). This suggests that the pyrazine ring cleavage occurs directly after the formation of the hydroxylated intermediate. nih.govnih.gov

Similarly, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis DP-45 was found to proceed through the formation of 2-hydroxy-3,6-dimethylpyrazine, a reaction catalyzed by a monooxygenase. lmaleidykla.lt The formation of hydroxylated intermediates has been observed in several studies, indicating that mono- or dioxygenases are likely involved in the catabolism of methylpyridines and methylpyrazines by various bacteria, including Arthrobacter species. lmaleidykla.lt While initial metabolites have been characterized in some cases, the complete mechanisms of ring cleavage and the subsequent degradation pathways are still largely unknown and require further investigation. nih.gov

In mammals, pyrazine derivatives are generally detoxified through common metabolic pathways. inchem.org The primary routes of metabolism involve the oxidation of the aliphatic side-chains and hydroxylation of the pyrazine ring. nih.govinchem.org Following these transformations, the resulting metabolites are typically conjugated, for example with glucuronic acid, and then excreted in the urine. nih.govinchem.org It is important to note that while the side chains are modified, the pyrazine ring itself is generally not cleaved during mammalian metabolism. nih.gov For instance, 2-ethyl-3,(5 or 6)-dimethylpyrazine is oxidized in rats almost exclusively via its aliphatic side-chain to form carboxylic acid derivatives. researchgate.net

The thermal degradation of pyrazines is a critical aspect of their formation and stability in food products. Studies on the thermal decomposition of Amadori rearrangement products (ARPs) in the Maillard reaction have provided insights into the formation of various volatile compounds, including pyrazines.

A study analyzing the volatiles from the thermal decomposition of ARPs in an alanine-glucose Maillard reaction model system detected a total of 25 volatile compounds, with 15 of them being pyrazines. nih.govresearchgate.net This highlights that pyrazines are major products of the thermal decomposition of ARPs. researchgate.net The formation of specific pyrazines was found to be temperature-dependent. For example, at 100°C, two newly formed substances, 2-ethyl-5-methylpyrazine (B82492) and this compound, were detected. researchgate.net As the temperature increased, the variety and quantity of pyrazines, including more complex structures, also increased, with 120°C being identified as a crucial temperature for pyrazine formation. researchgate.net

Research has also shown that pyrazines with multiple ethyl groups, such as this compound, tend to be more stable under prolonged heating compared to their methyl-substituted counterparts, which degrade faster. The type of lipids present can also influence the formation of specific pyrazines during thermal processing, with highly unsaturated lipids promoting the synthesis of pyrazines with longer side chains like 2,3-diethyl-5-methylpyrazine and this compound. researchgate.net

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline focusing on its applications in Materials Science and Engineering.

The extensive search for information has revealed that the current body of scientific research on this compound is almost exclusively centered on its role as a significant flavor and aroma component in a variety of foods and beverages. It is well-documented as a product of the Maillard reaction, contributing to the nutty, roasted, and baked notes in products like coffee, cocoa, and baked goods.

However, there is a profound lack of specific research or documented applications of This compound in the fields of:

Optoelectronic and Photovoltaic Applications

Pyrazine-Functionalized π-Conjugated Materials

Charge Transfer Properties

Dye and Luminescent Material Development

Organic Semiconductors and Electroluminescent Materials

Coordination Chemistry as a Ligand

Bio-MOFs for Selective Luminescence Sensing

While the broader class of "pyrazine derivatives" does have applications in these areas of materials science, the available literature does not mention this compound specifically in these contexts. To generate content for the requested outline would require extrapolation from general pyrazine chemistry, which would not be scientifically accurate or specific to the subject compound, thereby violating the core instructions of the request.

Therefore, an article focusing solely on "this compound" within the provided materials science framework cannot be produced at this time due to the absence of relevant research findings.

Applications of Pyrazine Derivatives in Materials Science and Engineering

Biomedical Monitoring and Fluorescent Probe Development